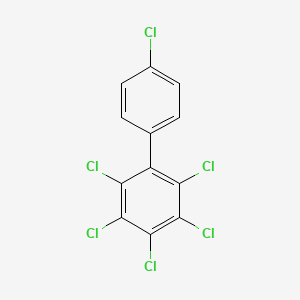

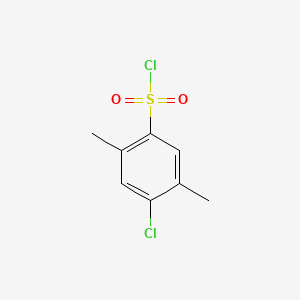

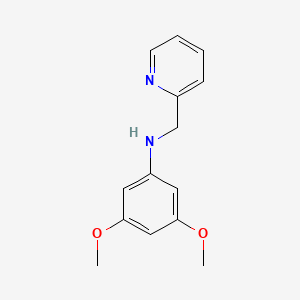

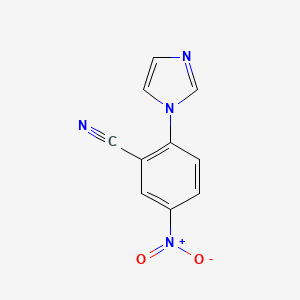

![molecular formula C8H4IN3 B1345282 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 956485-59-9](/img/structure/B1345282.png)

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, commonly referred to as IPPC, is a heterocyclic compound used in organic synthesis and scientific research applications. It is composed of an aromatic nucleus of a pyrrolo[2,3-b]pyridine ring and a nitrile group attached to the 4-position of the ring. IPPC is a versatile compound and is used in a variety of scientific research applications such as organic synthesis, drug discovery, and the study of organic reaction mechanisms.

科学的研究の応用

Synthesis of New Organic Compounds

Several studies have demonstrated the utility of derivatives of 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in synthesizing new organic compounds with potential therapeutic applications. For instance, Salaheldin et al. (2010) described an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives transformed into new substituted pyrrolo[3,2-b]pyridines using the Friedlander reaction, which benefits from high conversion rates and shorter reaction times when microwave irradiation is applied (Salaheldin et al., 2010). Similarly, Sroor (2019) prepared and characterized new biologically active Pyrrolo[2,3-b]Pyridine scaffolds, indicating the versatility of this compound in synthesizing complex molecular structures with high yields (Sroor, 2019).

Catalytic Synthesis

Khashi et al. (2015) described the synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile. This method showcases the role of this compound derivatives in facilitating room-temperature reactions leading to complex heterocyclic compounds (Khashi et al., 2015).

Metal-Free Formation and Functionalization

Tber et al. (2015) reported the metal-free formation of various 3-Iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, followed by their further functionalization. This research highlights the compound's utility in the Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization, enabling the introduction of diversity in the resulting scaffold using commercially available starting materials (Tber et al., 2015).

特性

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4IN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSYSBAEUNYLCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1C#N)C(=CN2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640149 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956485-59-9 |

Source

|

| Record name | 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-(2-Phenylethyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1345225.png)